![molecular formula C15H9NO5 B092589 7-Hydroxy-4'-nitroisoflavone CAS No. 15485-80-0](/img/structure/B92589.png)
7-Hydroxy-4'-nitroisoflavone
Overview
Description
7-Hydroxy-4'-nitroisoflavone is a derivative of isoflavone, a class of compounds known for their significance in pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, properties, and applications of closely related isoflavone compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of isoflavone derivatives often involves the use of acetophenone and benzaldehyde derivatives as starting materials. For instance, the synthesis of 6-amino-7-hydroxyflavone, a compound structurally similar to this compound, involves the reaction of 2',4'-dihydroxy-5'-nitroacetophenone with benzoyl chloride in the presence of potassium carbonate, followed by a series of reactions including cleavage and reduction steps . Another synthesis method for a methylated derivative uses methyl phenylacetate and resorcinol, with a cyclization reagent series including BF3·Et2O-DMF-PCl5, which is found to be mild and efficient .
Molecular Structure Analysis
The molecular structure of isoflavones is characterized by a 3-phenylchromen-4-one backbone. Spectroscopic techniques such as NMR and mass spectrometry are commonly used to establish the structure of new isoflavone derivatives . Density functional theory (DFT) calculations can also be employed to predict geometric, electronic, and spectroscopic properties, providing insights into the molecular conformation and stability of these compounds .
Chemical Reactions Analysis
Isoflavones can undergo various chemical reactions, including proton transfer and interactions with other molecules. For example, 7-hydroxyflavone can engage in excited state proton transfer (ESPT) and form anionic species in different environments, which is significant for its antioxidant activity . The interaction of isoflavones with proteins such as human serum albumin (HSA) can lead to changes in their electronic transitions and fluorescence properties, which are useful for understanding their binding mechanisms and potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoflavones, including their solubility, crystallization behavior, and thermal stability, are influenced by their molecular structure. Polymorphs and solvates of 7-hydroxyisoflavone have been identified, which differ in packing and conformation, highlighting the compound's versatility and the role of hydrogen bonding in its crystalline forms . The antioxidant activity of isoflavone derivatives is also a key chemical property, with methods such as the DPPH assay being used to evaluate their potential in preventing oxidative damage .
Scientific Research Applications
Synthesis and Structural Analysis:
- Iyer, Shah, and Venkataraman (1951) described the synthesis of 5:7-Dimethoxy-4'-nitroisoflavone, a derivative of 7-Hydroxyisoflavone, demonstrating a method involving the action of ethyl orthoformate, pyridine, and piperidine on specific ketone compounds (Iyer, Shah, & Venkataraman, 1951).
- Tang et al. (2004) developed a novel approach to synthesize 6-amino-7-hydroxyflavone, involving the reaction of dihydroxy nitroacetophenone and benzoyl chloride in the presence of potassium carbonate (Tang et al., 2004).
Biological Activities:
- Lu et al. (1995) identified 3'-methoxy-4'-nitroflavone as a pure aryl hydrocarbon (Ah) receptor antagonist, suggesting its potential in cancer research, particularly in breast cancer cells (Lu et al., 1995).
- Oztekin et al. (2021) demonstrated that 7-hydroxy-4'-nitroisoflavone has inhibitory effects on β-lactamase enzyme activity, indicating its potential use in antibacterial strategies (Oztekin et al., 2021).
- Lu et al. (1996) explored substituted flavones as Ah receptor agonists and antagonists, indicating the role of these compounds in receptor binding and gene expression modulation (Lu et al., 1996).
Potential Therapeutic Applications:
- Serdiuk and Roshal (2015) studied the spectral and acid-base properties of 7-hydroxyflavone derivatives, which could be significant for pharmaceutical applications (Serdiuk & Roshal, 2015).
- Chaudhuri, Pahari, and Sengupta (2009) investigated 7-hydroxyflavone in model membranes, focusing on its antioxidant effects and potential in preventing lipid peroxidation, indicating its potential in therapeutic applications (Chaudhuri, Pahari, & Sengupta, 2009).
- Jin Yong-sheng (2005) synthesized genistein derivatives including 5-hydroxy-4'-nitro-7-substituted-acyloxo-isoflavone and evaluated their antitumor effects, suggesting their potential in cancer treatment (Jin Yong-sheng, 2005).
Mechanism of Action
Target of Action
The primary targets of 7-Hydroxy-4’-nitroisoflavone (HNF) are human erythrocytes . These cells are in constant motion within the blood, inevitably coming into contact with various factors such as different toxic substances, drugs, and reactive oxygen species .
Mode of Action
HNF interacts with its targets, the erythrocytes, by mitigating oxidative damage caused by hydrogen peroxide (H2O2) application . This interaction results in changes to the antioxidant enzymes activities of the erythrocytes .
Biochemical Pathways
The biochemical pathways affected by HNF involve antioxidant enzymes such as total superoxide dismutase (SOD), manganese SOD (MnSOD), cupper-zinc SOD (CuZnSOD), and catalase (CAT) . The downstream effects of these pathways include a reduction in the level of lipid peroxidation, which is a marker of oxidative stress .
Pharmacokinetics
It is known that hnf is slightly soluble in water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of HNF’s action include a significant reduction in the level of lipid peroxidation by increasing the antioxidant enzymes activities of erythrocytes in oxidative stress . This contributes to the attenuation of oxidative damage in human erythrocytes .
Action Environment
Environmental factors that influence the action, efficacy, and stability of HNF include the presence of reactive oxygen species and other oxidative stressors . These factors can increase the oxidative products of lipid peroxidation, against which HNF has shown to have a mitigating effect .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-hydroxy-3-(4-nitrophenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c17-11-5-6-12-14(7-11)21-8-13(15(12)18)9-1-3-10(4-2-9)16(19)20/h1-8,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEESSYSSRMOMDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428664 | |
Record name | 7-Hydroxy-4'-nitroisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15485-80-0 | |
Record name | 7-Hydroxy-4'-nitroisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 7-hydroxy-4'-nitroisoflavone on β-lactamases?
A1: this compound acts as a reversible inhibitor of β-lactamases []. While the exact binding mechanism requires further investigation, in vitro studies demonstrated that this compound inhibits the β-lactamase from Bacillus cereus with a Ki value of 27.65 ± 4.22 µM []. This inhibition was further supported by in silico docking studies suggesting potential binding interactions with the enzyme's active site [].
Q2: How does the inhibitory activity of this compound on enzymes vary across different targets?
A2: Research indicates that this compound demonstrates inhibitory activity against multiple enzymes, albeit with varying potency. For instance, it exhibits a Ki value of 27.65 ± 4.22 µM against β-lactamase from Bacillus cereus [] and a Ki value of 58.92 ± 12.83 µM against potato polyphenol oxidase (pPPO) []. This difference in inhibitory potency highlights the influence of the target enzyme's structure on the compound's binding affinity.
Q3: What is the significance of this compound's synergistic effect with penicillin?
A3: The research demonstrates a significant synergistic effect between this compound and penicillin against Klebsiella pneumoniae and Escherichia coli []. This synergy is crucial as it completely inhibits bacterial growth, suggesting a potential strategy to combat antibiotic resistance. This finding opens avenues for exploring this compound as an adjuvant therapy to enhance the efficacy of existing antibiotics.
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